Computed Lipophilicity (LogP) Differentiation: Ethyl Ester vs. Methyl Ester vs. Carboxylic Acid Analogs
The computed octanol-water partition coefficient (LogP) of ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is 1.90 . In FBDD hit-to-lead programs, LogP is a critical parameter governing fragment solubility and permeability, with an optimal fragment LogP range of 1–3 for balanced developability [1]. The methyl ester analog (CAS 1206984-55-5) is predicted to have a LogP approximately 0.5–0.6 units lower (removal of one methylene group, ~ΔLogP −0.5 per CH₂), placing it at ~1.3–1.4, while the free carboxylic acid analog (CAS 1784634-07-6) would be substantially more polar (predicted LogP ~0.2–0.8 depending on ionization state). This differential of 0.5–1.7 LogP units between the target compound and its closest analogs is within the range known to impact aqueous solubility by 3- to 50-fold and can influence fragment hit confirmation rates in biochemical screens [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient, fragment-level lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.90 (computed, Leyan vendor specification) |
| Comparator Or Baseline | Methyl ester analog (CAS 1206984-55-5): predicted LogP ~1.3–1.4; carboxylic acid analog (CAS 1784634-07-6): predicted LogP ~0.2–0.8. Both predictions based on ΔLogP ≈ −0.5 per CH₂ removal and carboxylic acid ionization effects [1]. |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6 vs. methyl ester; ΔLogP ≈ +1.1 to +1.7 vs. carboxylic acid |
| Conditions | Computed LogP values from vendor specification (Leyan) for target compound; estimated ΔLogP for comparators based on established Hansch-Fujita π fragment constants for methylene (−0.5) and carboxylate ionization effects. |
Why This Matters
For procurement decisions in FBDD programs, the ethyl ester offers an intermediate lipophilicity that balances solubility and membrane permeability better than either the more polar methyl ester (potentially limiting cell penetration) or the charged carboxylic acid (likely too polar for passive membrane diffusion and prone to non-specific protein binding).
- [1] Bedwell EV, da Silva Emery F, Clososki GC, Steel PG. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Adv. 2023;13:31668-31678. doi:10.1039/d3ra07458g. (See Introduction section for FBDD relevance and fragment property optimization principles.) View Source
